REACTION_CXSMILES
|
[CH2:1]([NH:4][CH2:5][CH2:6][OH:7])[CH2:2][OH:3].Br[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]Br.[OH-:16].[Na+]>CO>[OH:3][CH2:2][CH2:1][N:4]([CH2:5][CH2:6][OH:7])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][N:4]([CH2:1][CH2:2][OH:3])[CH2:5][CH2:6][OH:16] |f:2.3|
|
Name
|
|
Quantity
|
1331.3 g
|
Type
|
reactant
|
Smiles
|
C(CO)NCCO
|
Name
|
|
Quantity
|
1386 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCBr
|
Name
|
|
Quantity
|
227.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
57.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a condenser, addition funnel
|
Type
|
CUSTOM
|
Details
|
the reaction temperature below 60° C
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
ADDITION
|
Details
|
The reaction mixture is poured into a 6 L Erlenmeyer flask
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |